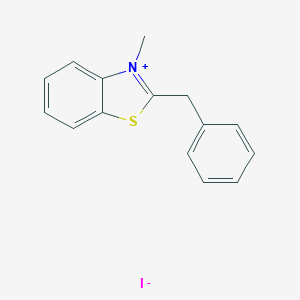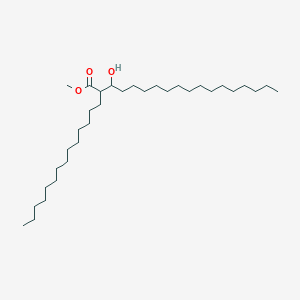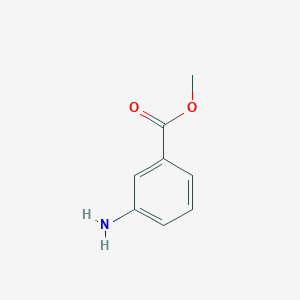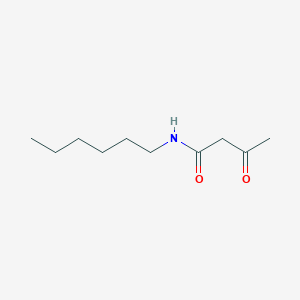
N-Hexylacetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexylacetoacetamide is a chemical compound that belongs to the class of acetoacetamides. It is a yellowish liquid with a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol. N-Hexylacetoacetamide has been used extensively in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-Hexylacetoacetamide is not fully understood. However, it is believed to act as a chelating agent and form complexes with metal ions. It may also act as a nucleophile and undergo nucleophilic substitution reactions with other compounds.
Biochemische Und Physiologische Effekte
N-Hexylacetoacetamide has been shown to have various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antiviral properties. It has also been shown to have antioxidant and anti-inflammatory properties. N-Hexylacetoacetamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hexylacetoacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations. It is toxic and can cause skin and eye irritation. It is also flammable and should be handled with care.
Zukünftige Richtungen
For research include the development of new drugs and therapeutic agents based on N-Hexylacetoacetamide, the exploration of its potential as an agricultural pesticide, and the investigation of its use in industrial processes. Further studies are also needed to understand the mechanism of action of N-Hexylacetoacetamide and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-Hexylacetoacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. N-Hexylacetoacetamide has also been used in the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
15210-87-4 |
|---|---|
Produktname |
N-Hexylacetoacetamide |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-hexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-11-10(13)8-9(2)12/h3-8H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
WKUJTXURFXTQIY-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(=O)C |
Kanonische SMILES |
CCCCCCNC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


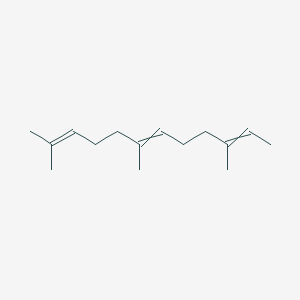
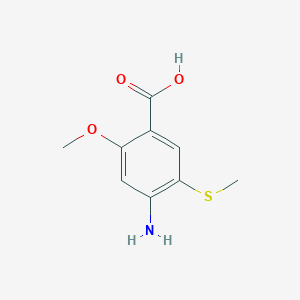
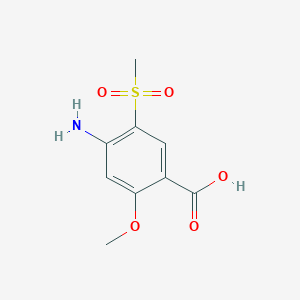

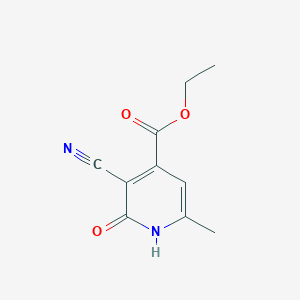
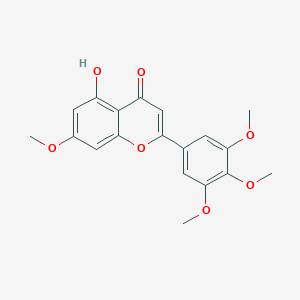
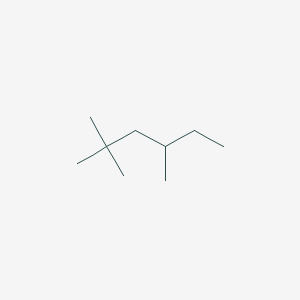
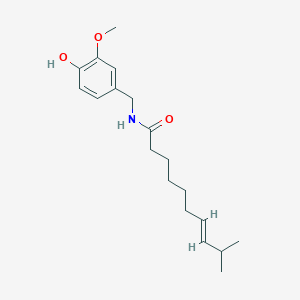
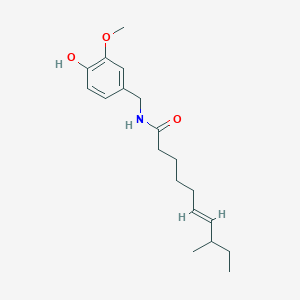
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
